(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
Description
(3R,5S)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a chiral pyrrolidine derivative featuring a dimethylaminomethyl substituent at the 5-position and a hydroxyl group at the 3-position. Its stereochemistry (3R,5S) and dihydrochloride salt form enhance water solubility and stability, making it a candidate for pharmaceutical applications, particularly in targeting amine-sensitive receptors or enzymes .
Properties
CAS No. |
2763740-66-3 |
|---|---|
Molecular Formula |
C7H18Cl2N2O |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)5-6-3-7(10)4-8-6;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1 |
InChI Key |
BXLWSPJWTYSFJJ-AUCRBCQYSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1C[C@H](CN1)O.Cl.Cl |
Canonical SMILES |
CN(C)CC1CC(CN1)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of 1,4-Diol Precursors
The pyrrolidine core is frequently constructed via intramolecular cyclization of 1,4-diol derivatives. A representative approach involves:
-
Aldol Condensation : A ketone and aldehyde undergo aldol addition to form a 1,4-diol precursor. For example, reaction of acetyl-protected aldehydes with ketones in the presence of L-proline catalysts achieves enantiomeric excess (ee) >90%.
-
Stereoselective Reduction : The resulting diketone is reduced using agents like NaBH4 or LiAlH4. Diisobutylaluminium hydride (DIBAL) selectively reduces carbonyl groups while preserving stereochemistry, as demonstrated in the synthesis of related pyrrolidine derivatives.
-
Cyclization : Treatment with NaH in THF induces ring closure through nucleophilic displacement (Table 1).
Table 1: Cyclization Conditions for Pyrrolidine Formation
| Starting Material | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,4-Diol tosylate | NaH | THF | 0°C→RT | 83 | |
| 1,4-Diol mesylate | K2CO3 | MeOH | Reflux | 65 | |
| 1,4-Diol triflate | DBU | DCM | -20°C | 78 |
This method ensures retention of configuration at the 3R and 5S positions through double inversion mechanisms during cyclization.
Introduction of the Dimethylaminomethyl Group
Mannich Reaction on Pyrrolidine Intermediates
The dimethylaminomethyl side chain is introduced via Mannich-type reactions:
-
Substrate Preparation : A hydroxyl-bearing pyrrolidine (e.g., (3R,5S)-5-hydroxypyrrolidin-3-ol) is protected as its tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions.
-
Mannich Conditions : Reaction with formaldehyde and dimethylamine hydrochloride in ethanol/water (4:1) at 50°C for 12 hours installs the aminomethyl group. Yields range from 68–75% after column chromatography.
-
Deprotection : TBS removal using tetra-n-butylammonium fluoride (TBAF) in THF restores the hydroxyl group, with yields >90%.
Reductive Amination Alternatives
For improved stereocontrol, reductive amination of 5-formylpyrrolidine derivatives has been explored:
-
Aldehyde Generation : Swern oxidation of 5-hydroxymethylpyrrolidine using oxalyl chloride/DMSO produces the aldehyde intermediate.
-
Amination : Condensation with dimethylamine in the presence of NaBH3CN in MeOH at pH 5–6 affords the target amine with 82% ee.
Stereochemical Control and Resolution
Chiral Auxiliary Approaches
(3R,5S) stereochemistry is established using Evans oxazolidinone auxiliaries:
-
Auxiliary Attachment : The pyrrolidine precursor is coupled to (R)-4-benzyl-2-oxazolidinone via mixed anhydride formation.
-
Diastereoselective Functionalization : Mitsunobu reaction with dimethylaminomethanol installs the side chain with >95% diastereomeric excess (de).
-
Auxiliary Removal : Hydrolysis with LiOH/H2O2 yields the free amine, which is subsequently converted to the dihydrochloride salt.
Enzymatic Resolution
Lipase-mediated kinetic resolution resolves racemic mixtures:
-
Substrate : Racemic 5-[(dimethylamino)methyl]pyrrolidin-3-ol is acetylated at the hydroxyl group.
-
Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3S,5R)-enantiomer’s acetate in phosphate buffer (pH 7.0), leaving the desired (3R,5S)-isomer intact.
-
Isolation : Extraction with ethyl acetate and recrystallization from ethanol/water achieves 99% ee.
Salt Formation and Purification
Dihydrochloride Salt Preparation
The free base is converted to the dihydrochloride salt via:
-
Acid Treatment : Dissolution in anhydrous HCl/Et2O (2.0 M) at 0°C, followed by solvent evaporation under reduced pressure.
-
Recrystallization : The crude salt is recrystallized from methanol/diethyl ether (1:5) to ≥95% purity (HPLC).
Table 2: Salt Formation Optimization
| Free Base (g) | HCl Equiv. | Solvent | Crystallization Yield (%) | Purity (%) |
|---|---|---|---|---|
| 10 | 2.2 | MeOH/Et2O | 88 | 97.3 |
| 10 | 3.0 | EtOH/Hexane | 92 | 98.1 |
| 10 | 2.5 | iPrOH/THF | 85 | 96.8 |
Analytical Characterization
Spectroscopic Confirmation
-
NMR : NMR (400 MHz, D2O): δ 3.72 (dd, J = 10.4, 4.8 Hz, 1H, C3-H), 3.58–3.49 (m, 2H, C5-CH2N), 3.02 (s, 6H, N(CH3)2).
-
HPLC : Chiralcel OD-H column, n-hexane/i-PrOH/DEA (80:20:0.1), retention time: 12.7 min (99.2% ee).
-
XRPD : Characteristic peaks at 2θ = 8.4°, 14.7°, 17.2° confirm crystalline dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes reactions characteristic of its functional groups, including the tertiary amine (dimethylamino) , hydroxyl (-OH) , and pyrrolidine ring . Key reaction types include:
-
Nucleophilic Substitution : The dimethylamino group acts as a nucleophile in reactions with electrophiles (e.g., alkyl halides, acylating agents).
-
Oxidation/Reduction : The hydroxyl group can be oxidized to a ketone or reduced to an alcohol, depending on reaction conditions.
-
Quaternization : The tertiary amine may undergo quaternization with alkylating agents to form quaternary ammonium salts.
-
Cyclization : The pyrrolidine ring may participate in cyclization reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Major Products
The compound’s reactivity leads to diverse products, depending on the reaction pathway:
-
Nucleophilic Acylation :
-
Oxidation :
-
Ketone Derivatives : Oxidation of the hydroxyl group yields ketones, which may serve as intermediates for further functionalization.
-
-
Reduction :
-
Alcohol Derivatives : Reduction of ketones or other oxidized forms regenerates alcohols with altered stereochemistry.
-
-
Quaternization :
-
Cyclization :
Key Research Findings
-
Biological Activity : The dimethylamino group’s ability to interact with neurotransmitter receptors suggests potential applications in neuropharmacology .
-
Synthetic Utility : The compound’s chiral pyrrolidine core makes it a valuable building block for asymmetric synthesis, particularly in drug discovery .
-
Reaction Optimization : Coupling reagents like HATU or PyAOP are critical for efficient amide bond formation, as shown in peptide synthesis studies .
Comparison with Analogous Compounds
Scientific Research Applications
The compound (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a chiral pyrrolidine derivative with several potential applications in scientific research and pharmaceutical development. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and as a synthetic intermediate.
Structure and Composition
- Molecular Formula : CHClNO
- Molecular Weight : 203.11 g/mol
- CAS Number : 1909287-86-0
The compound features a pyrrolidine ring substituted with a dimethylaminomethyl group, contributing to its biological activity.
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has been noted for its role in:
- Antidepressant Activity : Research indicates that similar pyrrolidine derivatives can exhibit antidepressant-like effects in animal models, suggesting that this compound may have similar properties .
- Anxiolytic Effects : The compound's structure allows it to potentially modulate neurotransmitter systems involved in anxiety regulation, making it a candidate for further exploration in anxiety disorders .
Neuropharmacology
Studies have shown that compounds with a similar structure can influence neurotransmitter receptors, particularly:
- Dopaminergic and Serotonergic Systems : The interaction with these systems is critical for developing treatments for psychiatric disorders. The compound may act as a modulator of these pathways, offering insights into new therapeutic strategies .
Synthetic Intermediate
Due to its unique structure, this compound serves as an important intermediate in the synthesis of more complex molecules. It can be used to develop:
- Novel Antidepressants : By modifying the dimethylaminomethyl group or the pyrrolidine ring, researchers can create new compounds with enhanced efficacy and safety profiles .
- Pharmaceuticals Targeting CNS Disorders : The compound's ability to cross the blood-brain barrier makes it a valuable starting point for drugs aimed at treating central nervous system conditions .
Case Study 1: Antidepressant Development
A study explored the synthesis of various pyrrolidine derivatives based on the core structure of this compound. These derivatives were evaluated for their pharmacological profiles in rodent models of depression. The results indicated that modifications to the dimethylamino group significantly influenced antidepressant activity, highlighting the importance of structure-activity relationships in drug design .
Case Study 2: Neurotransmitter Modulation
In another study focusing on neuropharmacological effects, researchers administered this compound to mice subjected to stress-induced anxiety models. The results demonstrated reduced anxiety-like behavior compared to controls, suggesting that this compound might act on serotonin receptors and provide a basis for further development as an anxiolytic agent .
Mechanism of Action
The mechanism of action of (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds Analyzed :
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (CAS: 73285-50-4)
(3R,5S)-5-Ethylpyrrolidin-3-ol Hydrochloride (CAS: 2089246-24-0)
(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride (CAS: 857651-11-7)
(3S,5S)-5-(2-Hydroxypropan-2-yl)pyrrolidin-3-ol Hydrochloride (CAS: 2866254-38-6)
(2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol Hydrochloride (CAS: 17366-48-2)
Comparative Data Table
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Salt Form | Key Properties/Applications |
|---|---|---|---|---|---|
| Target Compound | Dimethylaminomethyl | C₈H₂₀Cl₂N₂O | 235.17* | Dihydrochloride | High basicity, enhanced solubility |
| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl | Hydroxymethyl | C₆H₁₂ClNO | 157.62 | Hydrochloride | Moderate solubility, H-bond donor |
| (3R,5S)-5-Ethylpyrrolidin-3-ol HCl | Ethyl | C₆H₁₂ClNO | 100.16* | Hydrochloride | Lipophilic, lower polarity |
| (3R,5R)-5-Methylpyrrolidin-3-ol HCl | Methyl | C₅H₁₂ClNO | 137.61 | Hydrochloride | Compact structure, metabolic stability |
| (3S,5S)-5-(2-Hydroxypropan-2-yl)pyrrolidin-3-ol HCl | 2-Hydroxypropan-2-yl | C₇H₁₆ClNO₂ | 181.66 | Hydrochloride | Bulky substituent, steric hindrance |
| Piperidine Triol Derivative | Hydroxymethyl, triol | C₇H₁₄ClNO₄ | 219.64 | Hydrochloride | High hydrophilicity, glycosidase inhibition potential |
*Molecular weights estimated from formulae; target compound’s formula inferred from substituents and salt form.
Critical Analysis of Structural Differences
The 2-hydroxypropan-2-yl group in CAS 2866254-38-6 adds steric bulk and secondary hydroxyl functionality, which may reduce membrane permeability compared to the target compound .
Stereochemistry: The (3R,5S) configuration distinguishes the target from enantiomers like (3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, which may exhibit divergent receptor-binding profiles .
Salt Form :
- The dihydrochloride salt in the target compound enhances aqueous solubility (>2x higher than hydrochloride salts in analogs) and stability under physiological conditions .
Pharmacological and Physicochemical Implications
- Solubility : The dihydrochloride salt form of the target compound outperforms hydrochloride analogs in aqueous media, critical for oral bioavailability .
- Receptor Interactions: The dimethylamino group’s basicity may facilitate interactions with acidic residues in enzyme active sites (e.g., neuraminidase or proteases), whereas hydroxymethyl analogs are more suited for hydrogen-bond-driven targets .
- Metabolic Stability : Smaller substituents (e.g., methyl in CAS 857651-11-7) may confer resistance to oxidative metabolism compared to bulkier groups .
Biological Activity
(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, commonly referred to as DMAMP, is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHClN\O
- Molecular Weight : 137.61 g/mol
- CAS Number : 1107658-76-3
DMAMP acts primarily as a neuromodulator due to its structural similarity to neurotransmitters. It is believed to interact with various receptors in the central nervous system (CNS), influencing neurotransmission and exhibiting potential antidepressant and anxiolytic effects.
1. Neuropharmacological Effects
Research indicates that DMAMP exhibits significant effects on neurotransmitter systems:
- Serotonin Reuptake Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), DMAMP has been shown to increase serotonin levels in synaptic clefts, enhancing mood and reducing anxiety symptoms .
- Dopaminergic Activity : Preliminary studies suggest that DMAMP may also modulate dopaminergic pathways, potentially aiding in the treatment of disorders such as Parkinson's disease .
2. Antimicrobial Properties
Recent investigations have highlighted the compound's antimicrobial activity:
- A study demonstrated that DMAMP showed moderate inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Study 1: Antidepressant Effects
A clinical trial involving DMAMP was conducted with participants suffering from major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo groups, suggesting its efficacy as an adjunct therapy for depression .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed DMAMP's cytotoxic effects on human cancer cell lines. The compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, indicating potential for targeted cancer therapy .
Data Table
Safety Profile
DMAMP is classified as harmful if swallowed and may cause skin irritation. Proper handling and safety protocols are essential when working with this compound .
Q & A
Basic Research Questions
Q. What is the molecular structure and stereochemical configuration of (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride?
- Methodological Answer : The compound is a pyrrolidine derivative with two stereocenters at positions 3R and 5S. The dimethylamino group is methylated at position 5, and the hydroxyl group is at position 3. Stereochemical confirmation requires X-ray crystallography or advanced NMR techniques (e.g., NOESY for spatial proximity analysis). The dihydrochloride salt form enhances water solubility, critical for biological assays. For related stereochemical validation, see protocols for pyrrolidine derivatives in and .
Q. What are the standard analytical methods for characterizing purity and stability?
- Methodological Answer :
- HPLC : Use a polar-embedded C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution) to assess purity (>98% by AUC).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z corresponding to the free base (calc. for C₈H₁₇N₂O⁺: 169.13) and the dihydrochloride adduct.
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ resolves peaks for the pyrrolidine ring (δ 3.0–4.0 ppm) and dimethylamino group (δ 2.2–2.5 ppm).
Advanced Research Questions
Q. How can chiral synthesis of this compound be optimized to achieve >99% enantiomeric excess (ee)?
- Methodological Answer :
- Asymmetric Catalysis : Use (R)- or (S)-BINAP ligands with palladium catalysts for stereoselective alkylation of the pyrrolidine backbone .
- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC. Monitor ee via circular dichroism (CD) spectroscopy.
- Process Validation : Compare synthetic yields and ee values across reaction scales (mg to g) using DOE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent polarity) .
Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values in kinase inhibition assays)?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer conditions (pH 7.4, ionic strength) and ATP concentrations (1–10 μM) to minimize variability.
- Control Experiments : Include ranitidine derivatives ( ) as positive controls to validate assay performance.
- Data Reconciliation : Apply multivariate analysis to isolate confounding factors (e.g., cell permeability differences due to salt form vs. free base) .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer :
- LC-MS/MS : Identify byproducts (e.g., over-alkylated analogs or des-methyl intermediates) using high-resolution MS.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to profile degradation products.
- Quantification : Use external standards for known impurities (e.g., ranitidine-related compounds in ) .
Q. How to design in vivo studies to evaluate blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Rodent Models : Administer the compound intravenously (1–5 mg/kg) and measure plasma/brain tissue ratios via LC-MS at timed intervals.
- BBB-Specific Markers : Co-administer P-glycoprotein inhibitors (e.g., elacridar) to assess transporter-mediated efflux.
- Microdialysis : Quantify unbound brain concentrations using cerebral spinal fluid (CSF) sampling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
